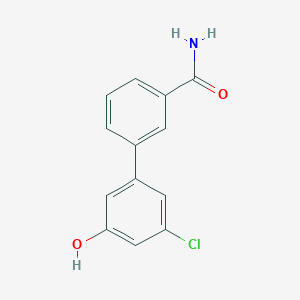
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% (2C5CF) is an organic compound with a variety of uses in scientific research, including the synthesis of organic materials, the study of organic reactions, and the study of biochemical and physiological effects. This compound is a white solid that is soluble in water and organic solvents. It has a melting point of 111-113°C and a boiling point of 180-182°C. Its chemical formula is C9H6ClFNO2 and its molecular weight is 221.6 g/mol.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic materials, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of organic reactions, such as oxidation, reduction, and hydrolysis. In addition, it has been used in the study of biochemical and physiological effects, such as enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% is not fully understood. However, it is thought to act as a catalyst for a number of organic reactions, such as oxidation, reduction, and hydrolysis. It is also believed to interact with proteins and enzymes, which may lead to changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% are not well understood. However, it has been found to inhibit the activity of a number of enzymes, such as cytochrome P450 and proteases. In addition, it has been found to interact with proteins, which may lead to changes in their structure and activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and stable in aqueous solutions. In addition, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is important to note that it is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research on 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other fields. In addition, further research could be done to identify new methods for synthesizing 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% and to improve its stability in aqueous solutions. Finally, further research could be done to identify new compounds that can be synthesized from 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95%.
Métodos De Síntesis
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% can be synthesized from 3-cyano-2-fluorophenol and chloroacetic acid in an aqueous medium. The reaction is carried out at a temperature of 80-90°C for 4-5 hours. The resulting product is then purified by recrystallization from a solvent.
Propiedades
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-5-4-8(6-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXALMYOEOJYQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685952 |
Source


|
| Record name | 4'-Chloro-2-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol | |
CAS RN |
1261990-31-1 |
Source


|
| Record name | 4'-Chloro-2-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














